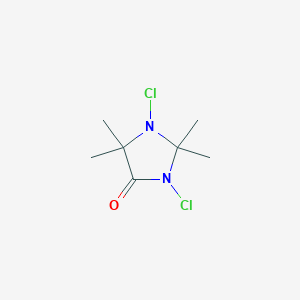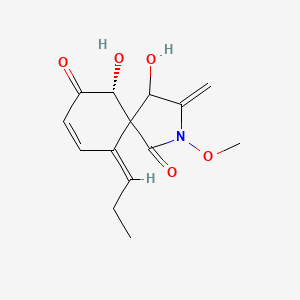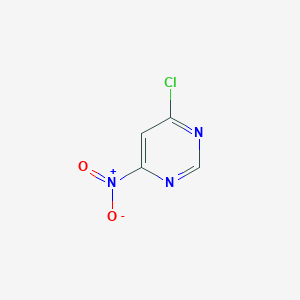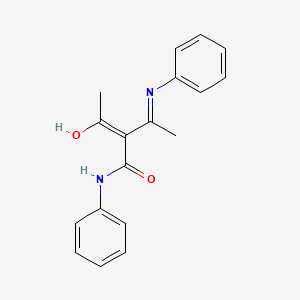![molecular formula C19H37ClOSi B14286858 2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one CAS No. 137721-16-5](/img/no-structure.png)
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one is an organosilicon compound characterized by the presence of a chloro(dimethyl)silyl group attached to a cyclododecanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one typically involves the following steps:
Formation of the Cyclododecanone Ring: The cyclododecanone ring can be synthesized through the cyclization of dodecanedioic acid or its derivatives under acidic or basic conditions.
Introduction of the Chloro(dimethyl)silyl Group: The chloro(dimethyl)silyl group is introduced via a hydrosilylation reaction. This involves the addition of chlorodimethylsilane to an appropriate alkene or alkyne precursor in the presence of a catalyst such as platinum or rhodium complexes.
Attachment of the Propyl Chain: The propyl chain is introduced through a nucleophilic substitution reaction, where a suitable propyl halide reacts with the intermediate formed in the previous step.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can undergo oxidation to form silanols or siloxanes.
Reduction Reactions: Reduction of the carbonyl group in the cyclododecanone ring can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Substitution Reactions: Products include silyl-substituted amines, alcohols, and thiols.
Oxidation Reactions: Products include silanols and siloxanes.
Reduction Reactions: The major product is the corresponding alcohol.
Aplicaciones Científicas De Investigación
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: It is employed in the study of silicon-containing biomolecules and their interactions with biological systems.
Medicinal Chemistry: The compound is investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-ol: This compound differs by having an alcohol group instead of a ketone.
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecane: This compound lacks the carbonyl group present in the original compound.
Uniqueness
2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one is unique due to the presence of both a chloro(dimethyl)silyl group and a cyclododecanone ring
Propiedades
| 137721-16-5 | |
Fórmula molecular |
C19H37ClOSi |
Peso molecular |
345.0 g/mol |
Nombre IUPAC |
2-[3-[chloro(dimethyl)silyl]propyl]-2,12-dimethylcyclododecan-1-one |
InChI |
InChI=1S/C19H37ClOSi/c1-17-13-10-8-6-5-7-9-11-14-19(2,18(17)21)15-12-16-22(3,4)20/h17H,5-16H2,1-4H3 |
Clave InChI |
AXJQNLLBUMRQDA-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCCCCCCC(C1=O)(C)CCC[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Phosphine, [bis(trimethylsilyl)methylene]-](/img/structure/B14286829.png)




